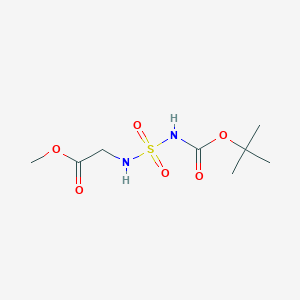

N-(N-Boc-sulfamoyl)glycine Methyl Ester

説明

Context and Significance as a Key Intermediate in Organic Synthesis

The significance of N-(N-Boc-sulfamoyl)glycine Methyl Ester lies in its role as a precursor to a variety of organic structures. The Boc protecting group is crucial as it is stable under many reaction conditions but can be readily removed under mild acidic conditions. This allows for the selective unmasking of the sulfamoyl nitrogen, enabling further chemical transformations at that site.

The preparation of related sulfamide (B24259) amino-ester derivatives often involves a multi-step synthesis. A general approach can start from a simple amino acid, such as glycine (B1666218). The synthesis can proceed through esterification of the amino acid, followed by sulfamoylation, carbamoylation, and deprotection steps. nih.gov The N-Boc protection of the sulfamide moiety is a key step to control its reactivity in subsequent reactions. nih.gov

Overview of its Position within Amino Acid and Sulfamide Chemical Space

This compound occupies a unique position at the intersection of amino acid and sulfamide chemistry. Amino acids are the fundamental building blocks of proteins and are widely used in the synthesis of peptides and peptidomimetics. nih.gov The glycine methyl ester portion of the molecule provides a scaffold that can be incorporated into peptide-like structures.

Sulfonamides, and by extension sulfamides, are an important class of compounds in medicinal chemistry, known for a wide range of biological activities. nih.gov By combining the structural features of both an amino acid and a sulfamide, this compound serves as a bridge between these two important chemical classes. This allows for the introduction of the sulfamoyl functionality into peptide-based molecules, potentially leading to novel therapeutic agents with enhanced properties. The Boc-protected sulfamoyl group acts as a masked reactive site, which can be deprotected to reveal a primary sulfamide for further derivatization.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 174466-48-9 |

| Molecular Formula | C8H16N2O6S |

| Molecular Weight | 268.29 g/mol |

Structure

3D Structure

特性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylsulfamoylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O6S/c1-8(2,3)16-7(12)10-17(13,14)9-5-6(11)15-4/h9H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFZRUXWJBVEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N N Boc Sulfamoyl Glycine Methyl Ester

Strategic Precursor Synthesis

The foundation for the synthesis of N-(N-Boc-sulfamoyl)glycine methyl ester lies in the efficient preparation of three key building blocks: glycine (B1666218) methyl ester, its N-Boc protected form, and a suitable sulfamoylating reagent.

Glycine methyl ester is a fundamental precursor, though it is often handled as its more stable hydrochloride salt to prevent polymerization and diketopiperazine formation. wikipedia.org Several methods are employed for the esterification of glycine to its methyl ester hydrochloride.

One common approach involves the use of thionyl chloride (SOCl₂) in methanol (B129727) . In this reaction, thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification of glycine. This method is effective but requires careful handling due to the corrosive and reactive nature of thionyl chloride.

Another widely used method is the Fischer esterification , where glycine is heated in methanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride. This equilibrium-driven reaction requires conditions that favor the formation of the ester, such as the removal of water.

A milder and convenient alternative utilizes trimethylsilyl chloride (TMSCl) in methanol . nih.gov TMSCl reacts with methanol to form methoxytrimethylsilane (B155595) and HCl, the latter of which catalyzes the esterification. This method offers the advantage of proceeding at room temperature and generally results in good to excellent yields. nih.govmdpi.com The general procedure involves the slow addition of TMSCl to a suspension of glycine in methanol, followed by stirring at room temperature. nih.gov

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | Glycine, Thionyl Chloride, Methanol | Addition at low temperature, followed by reflux | High yield | Requires handling of corrosive and reactive SOCl₂ |

| Fischer Esterification | Glycine, Methanol, Strong Acid (e.g., H₂SO₄, HCl gas) | Heating/reflux | Cost-effective reagents | Equilibrium reaction, may require water removal |

| Trimethylsilyl Chloride | Glycine, Trimethylsilyl Chloride, Methanol | Room temperature | Mild conditions, good to excellent yields nih.gov | TMSCl is moisture sensitive |

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of glycine methyl ester is a critical step. This is typically achieved by reacting glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction requires a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

A common procedure involves suspending glycine methyl ester hydrochloride in a suitable solvent, such as dichloromethane (B109758), and adding a base, often triethylamine (B128534) (Et₃N), at a reduced temperature (e.g., 0 °C). chemicalbook.com Di-tert-butyl dicarbonate is then added, and the reaction is allowed to warm to room temperature and stir for a prolonged period. chemicalbook.com The workup typically involves an acidic wash to remove excess base, followed by extraction and purification.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions |

|---|---|---|---|---|

| Glycine Methyl Ester Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Initial cooling (0 °C), followed by stirring at room temperature chemicalbook.com |

The sulfamoylating agent is crucial for introducing the sulfamoyl group. A key reagent for this purpose is N-Boc-chlorosulfonyl carbamate (B1207046), which can be generated from the highly reactive chlorosulfonyl isocyanate (CSI). jocpr.comrsc.orgresearchgate.net CSI is a versatile chemical that reacts with a wide range of nucleophiles. arxada.com

The preparation of N-Boc-chlorosulfonyl carbamate involves the reaction of chlorosulfonyl isocyanate with tert-butanol (B103910). jocpr.com This reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (e.g., 0 °C) to control the reactivity of CSI. jocpr.com The tert-butanol adds to the isocyanate group of CSI to form the corresponding N-chlorosulfonyl carbamate. This intermediate, N-(tert-butoxycarbonyl)aminosulfonyl chloride, is often unstable and is used in subsequent steps without isolation. researchgate.net

Direct Synthesis Routes to this compound

With the precursors in hand, the final assembly of this compound can be achieved through several synthetic strategies.

A direct approach to the target molecule involves the condensation of an N-protected glycine methyl ester with a sulfamoyl donor. In a more general sense, the synthesis of N-Boc protected sulfamides can be achieved by reacting the in situ generated N-chlorosulfonyl carbamate with a primary amine in the presence of a base like triethylamine. jocpr.com

Following this logic, this compound can be synthesized by reacting the N-chlorosulfonyl carbamate (formed from CSI and tert-butanol) with glycine methyl ester. The reaction would require a base, such as triethylamine, to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the glycine methyl ester's amino group on the sulfonyl chloride.

| Glycine Derivative | Sulfamoyl Donor | Base | Solvent | General Reaction Conditions |

|---|---|---|---|---|

| Glycine Methyl Ester | N-Boc-chlorosulfonyl carbamate (from CSI and tert-butanol) | Triethylamine | Anhydrous Dichloromethane | Low temperature (0 °C) followed by warming to room temperature jocpr.com |

Given the high reactivity of chlorosulfonyl isocyanate, multicomponent reactions offer an efficient pathway for the synthesis of complex molecules in a single step. A one-pot synthesis of N-acyl-substituted sulfamides from chlorosulfonyl isocyanate has been described, which proceeds via Burgess-type intermediates. researchgate.net

A plausible multicomponent strategy for the synthesis of this compound could involve the sequential addition of reagents to a solution of chlorosulfonyl isocyanate. First, the reaction of CSI with tert-butanol would form the N-Boc-aminosulfonyl chloride intermediate. researchgate.net Without isolation, the addition of glycine methyl ester and a base would then lead to the formation of the desired product. This one-pot approach would be highly efficient, minimizing the need for purification of intermediates.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The synthesis of N-protected amino acid esters, including this compound, is a multi-faceted process where the final yield and purity are highly dependent on the careful optimization of reaction conditions. Researchers systematically investigate variables such as solvents, bases, temperature, and reaction time to maximize the efficiency of the synthetic route.

Key parameters that are typically optimized include:

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Aprotic solvents are commonly evaluated to find the optimal medium for the reaction. In analogous syntheses of N-Boc-amino acid methyl esters, solvents like isopropanol (B130326) have been shown to provide superior yields compared to others like tetrahydrofuran (B95107) (THF), dichloromethane (CH2Cl2), and acetonitrile (B52724) (MeCN). nih.gov

Base and Catalyst: The selection of an appropriate base is critical. Inorganic bases such as potassium carbonate (K2CO3) are often favored. In some preparations, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are used in catalytic amounts to ensure the reaction proceeds to completion under mild conditions, resulting in high product purity. nih.govgoogle.com

Temperature and Time: Reaction kinetics are directly influenced by temperature. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. For instance, the synthesis of N-(Boc)-allylglycine methyl ester involves cooling the reaction to -78 °C during the addition of vinyl bromide before allowing it to warm to room temperature for 12 hours. orgsyn.org Optimization involves finding a balance to ensure complete reaction without promoting side reactions or degradation of the product. Duration is also a key factor; reactions are monitored (e.g., by TLC) to determine the point of completion, which can range from a few hours to overnight. nih.govgoogle.comnih.gov

The following table illustrates a typical optimization process for a related N-Boc-amino acid ester synthesis, showing how different conditions affect the final product yield.

Data adapted from a study on the optimization of a Wittig-type reaction for N-Boc-α-amino aldehydes, demonstrating a common approach to improving yields. nih.gov

Stereochemical Control and Enantioselective Approaches in Analogous Sulfamoyl Amino Acid Ester Synthesis

While this compound itself is achiral, the synthesis of its chiral analogs, where the glycine unit is replaced by other amino acids, demands stringent stereochemical control. Enantioselective synthesis is paramount for producing optically pure compounds, which is often crucial for their intended biological applications. nih.govnih.gov

Several advanced strategies have been developed for the enantioselective synthesis of α-amino acid esters and their derivatives:

Chiral Catalysis: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Organocatalysis, employing molecules like Cinchona alkaloids, has been successfully used in reactions such as the aza-Henry reaction to produce D-α-amino amides from aliphatic aldehydes with high enantioselectivity. nih.govnih.gov Another powerful approach involves the cooperative catalysis by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This dual-catalyst system enables highly enantioselective N-H insertion reactions of vinyldiazoacetates to produce α-alkenyl α-amino acid derivatives with excellent yields (up to 99%) and enantiomeric excess (up to 98% ee). rsc.org

Substrate-Controlled Synthesis: In this approach, the stereochemistry of the final product is dictated by a chiral center already present in the starting material. nih.govresearchgate.net This method ensures that the configuration of the chiral centers is preserved throughout the synthetic sequence. nih.govresearchgate.net Metathesis transformations, for example, are highly stereocontrolled as they typically affect only the sp2-hybridized carbons of double bonds, leaving existing chiral sp3 centers untouched. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries are chemical compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been widely applied in the asymmetric synthesis of tailor-made amino acids.

The table below summarizes different enantioselective methods used in the synthesis of chiral amino acid derivatives, which are analogous to the synthesis of chiral sulfamoyl amino acid esters.

Data compiled from various enantioselective synthetic methodologies for amino acid derivatives. nih.govnih.govrsc.orgresearchgate.net

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. beilstein-journals.org This involves a holistic approach to chemical process design, focusing on safety, pollution prevention, and resource efficiency. beilstein-journals.org

Key green chemistry considerations applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. beilstein-journals.org This includes minimizing the use of chlorinated solvents and exploring benign media.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure reduces energy consumption. beilstein-journals.org The use of highly efficient catalysts can contribute significantly to lowering the energy requirements of a reaction.

Catalysis over Stoichiometric Reagents: Catalytic reagents are inherently greener than stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused. beilstein-journals.org Biocatalysis, using enzymes like lipases, represents a particularly sustainable option. For instance, immobilized lipases have been used for the continuous flow synthesis of esters from biomass-derived alcohols, demonstrating high activity, stability, and recyclability. rsc.org

Waste Prevention: The ideal synthesis produces no waste. This principle encourages the development of cleaner, more efficient reactions and post-reaction treatments that are simple and minimize waste generation. google.combeilstein-journals.org

The adoption of these principles not only leads to more environmentally friendly processes but also often results in safer and more cost-effective manufacturing. beilstein-journals.org The development of a continuous flow synthesis for esters using a recyclable biocatalyst is a prime example of how green chemistry can be applied to create sustainable and industrially scalable methods. rsc.org

Chemical Reactivity and Derivatization of N N Boc Sulfamoyl Glycine Methyl Ester

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. nih.govresearchgate.net

The removal of the N-Boc group from N-(N-Boc-sulfamoyl)glycine methyl ester and related sulfamides can be accomplished under various mild acidic conditions. nih.gov The choice of deprotection agent is crucial to ensure the integrity of other sensitive functional groups within the molecule, such as the methyl ester.

Commonly employed methods involve the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727) or dioxane. nih.govwikipedia.org Alternative reagents have been developed to achieve deprotection under even milder or specific conditions. For instance, Dawson heteropolyacid has been demonstrated as an efficient and reusable catalyst for the cleavage of the N-Boc group from linear sulfamides, including amino acid derivatives. scispace.com The reaction proceeds smoothly at room temperature in dichloromethane, affording the deprotected sulfamoyl amino acid esters in high yields. scispace.com Other reported methods include the use of aqueous phosphoric acid, oxalyl chloride in methanol, and montmorillonite (B579905) K10 clay. nih.govnih.gov For thermally sensitive compounds, solvent-free mechanochemical methods using p-toluenesulfonic acid have also been successfully applied. scirp.org

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Heteropolyacid (10%) | CH₂Cl₂ | Room Temp. | Minutes | 92-95 | scispace.com |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp. | Variable | General Method | nih.govwikipedia.org |

| HCl | Methanol/Dioxane | Room Temp. | Variable | General Method | wikipedia.org |

| p-Toluenesulfonic Acid | Solvent-Free (Ball Mill) | Room Temp. | 10 min | Quantitative | scirp.org |

| Oxalyl Chloride | Methanol | - | - | High | nih.gov |

A key advantage of the N-Boc protecting group is its robustness under a wide array of reaction conditions, which allows for selective manipulation of other parts of the molecule. researchgate.net The Boc group is generally stable towards catalytic hydrogenolysis and hydrolysis under most basic conditions. nih.gov It is also resistant to a variety of nucleophilic reagents. nih.govorganic-chemistry.org This stability profile permits an orthogonal protection strategy where other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, can be selectively removed in the presence of a Boc group. organic-chemistry.org

However, the Boc group's lability is not limited to strong acids. It can also be cleaved by Lewis acids. nih.govtotal-synthesis.com Furthermore, while generally stable to many oxidants, certain conditions can lead to its removal. total-synthesis.com Care must also be taken in reactions that generate strong nucleophiles in close proximity to the Boc group, as intramolecular reactions have been observed. For example, an alkoxide generated elsewhere in a molecule can attack the carbonyl of the Boc group, leading to cyclization or group transfer. total-synthesis.com

| Condition Type | Reagents/Environment | Stability Outcome | Reference |

|---|---|---|---|

| Strongly Acidic | pH < 1 | Labile | organic-chemistry.org |

| Basic | pH 9-12, NEt₃, Pyridine | Stable | nih.govorganic-chemistry.orgorganic-chemistry.org |

| Nucleophiles | RMgX, RLi, Enolates, Amines | Stable | nih.govorganic-chemistry.org |

| Reductive | H₂/Pd, LiAlH₄, NaBH₄ | Stable | nih.govorganic-chemistry.org |

| Lewis Acids | AlCl₃, ZnCl₂ | Labile | nih.govtotal-synthesis.com |

Reactions at the Sulfamoyl Moiety

The sulfamoyl group (R₂NSO₂) is a key functional group that can undergo various transformations, leading to novel sulfur-containing compounds with potential applications in medicinal chemistry and materials science.

While this compound is an acyclic compound, it can serve as a precursor to cyclic sulfamidates. These cyclic analogs are highly valuable synthetic intermediates, with reactivity comparable to that of activated aziridines. researchgate.net The five-membered cyclic sulfamidate ring is susceptible to nucleophilic attack, leading to stereospecific ring-opening. researchgate.net This reaction provides a powerful method for the synthesis of enantioenriched β-functionalized chiral amines. A wide range of nucleophiles can be employed in these ring-opening reactions, allowing for the introduction of diverse functionalities into the final product. researchgate.net

The nitrogen atom of the N-Boc protected sulfonamide can be further functionalized to create more complex sulfur-nitrogen scaffolds. A significant transformation is the conversion to sulfonimidamides, which are isosteres of sulfonamides where one sulfonyl oxygen is replaced by a nitrogen group. nih.govsci-hub.se This conversion can be achieved by treating the N-protected sulfonamide with a chlorinating agent to form a sulfonimidoyl chloride intermediate in situ. This reactive intermediate is then trapped with an amine to furnish the desired sulfonimidamide. sci-hub.seresearchgate.net This modular approach allows for the synthesis of a diverse library of sulfonimidamides by varying the amine component. Even N-Boc protected sulfinamides have been shown to react with amines in the presence of N-chlorosuccinimide (NCS) to yield the corresponding sulfonimidamides. nih.gov This methodology represents a convenient and accessible route to this important class of compounds. researchgate.net

| Precursor Type | Reagents | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| N-Protected Sulfonamide | 1. Chlorinating Agent (e.g., PCl₅) 2. Amine (R-NH₂) | Sulfonimidoyl Chloride | Sulfonimidamide | sci-hub.seresearchgate.net |

| N-Boc Sulfinamide | 1. N-Chlorosuccinimide (NCS) 2. Amine (R-NH₂) | Sulfonimidoyl Chloride | Sulfonimidamide | nih.gov |

Chemical Modifications of the Glycine (B1666218) Methyl Ester Core

The glycine methyl ester portion of the molecule offers additional sites for chemical modification, primarily at the ester carbonyl and the α-carbon.

Standard transformations of the methyl ester group can be readily performed. Saponification using a base like sodium hydroxide (B78521) would yield the corresponding carboxylic acid, which can then be used in amide bond coupling reactions. Alternatively, direct amidation of the methyl ester with an amine, often at elevated temperatures or with catalysis, can produce the corresponding N-substituted glycinamide (B1583983) derivative.

The α-carbon of the glycine unit is another potential site for functionalization. While the adjacent sulfamoyl nitrogen might influence the acidity of the α-protons, C-H functionalization is a plausible pathway for derivatization. For instance, palladium-catalyzed allylic alkylation of enolates derived from related N-acyl glycine esters has been shown to proceed with high stereoselectivity. core.ac.uk Similarly, Michael addition reactions using nucleophilic glycine equivalents are a well-established method for forming new carbon-carbon bonds at the α-position. nih.gov Such strategies could potentially be adapted to this compound to introduce alkyl, allyl, or other substituents, thereby creating more complex and sterically hindered amino acid derivatives. orgsyn.orgorgsyn.org

Functionalization and Alkylation at the α-Carbon of the Glycine Unit

The α-carbon of the glycine unit in this compound is positioned between two electron-withdrawing groups: the methyl ester and the N-acylsulfonamide moiety. The powerful electron-withdrawing nature of the sulfamoyl group significantly increases the acidity of the α-protons compared to standard N-alkoxycarbonyl-protected glycine esters (like N-Boc-glycine). This enhanced acidity facilitates the deprotonation of the α-carbon to form a stabilized carbanion, or enolate, which can then react with various electrophiles.

This process allows for the introduction of a wide range of substituents at the α-position, transforming the simple glycine backbone into more complex and unnatural amino acid derivatives. The general strategy involves treatment with a suitable base to generate the nucleophilic carbanion, followed by quenching with an alkylating agent.

Key Research Findings:

Base-Mediated Deprotonation: Strong, non-nucleophilic bases are typically required to generate the glycine enolate in sufficient concentration. Common choices include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or sodium hydride (NaH).

Reaction with Electrophiles: The resulting carbanion is a soft nucleophile and readily participates in SN2 reactions with a variety of electrophiles. This enables the synthesis of a diverse library of α-substituted amino acid esters.

Table 1: Representative α-Alkylation Reactions

| Entry | Electrophile (R-X) | Base | Expected Product |

|---|---|---|---|

| 1 | Methyl iodide (CH₃I) | LDA | N-(N-Boc-sulfamoyl)alanine methyl ester |

| 2 | Benzyl bromide (BnBr) | LHMDS | N-(N-Boc-sulfamoyl)phenylalanine methyl ester |

Transformations of the Methyl Ester Functionality

The methyl ester group of this compound is a versatile handle for further molecular modifications. It can undergo classical ester transformations, most notably hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.

Hydrolysis (Saponification): The conversion of the methyl ester to a carboxylic acid is typically achieved under basic conditions, a process known as saponification. Treatment with an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent (e.g., THF, methanol) effectively cleaves the ester bond. The resulting carboxylate salt is then protonated during an acidic workup to yield the free carboxylic acid. This transformation is fundamental for peptide synthesis, where the carboxylic acid is required for coupling with an amine.

Amidation: Direct conversion of the methyl ester to an amide can be accomplished by reaction with a primary or secondary amine. This aminolysis reaction can be facilitated by heating or through the use of catalysts. iosrjournals.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A critical consideration, drawn from the chemistry of N-acylsulfonamide "safety-catch" linkers, is the stability of the entire molecule under these conditions. kiesslinglab.com If the sulfonamide nitrogen has been alkylated (a potential competing reaction during base-catalyzed processes), the N-acylsulfonamide linkage becomes highly susceptible to nucleophilic attack. kiesslinglab.com This could lead to cleavage of the entire glycine moiety from the sulfamoyl group rather than simple transformation of the methyl ester.

Table 2: Transformations of the Methyl Ester Group

| Transformation | Reagents | Expected Product |

|---|---|---|

| Hydrolysis | 1. LiOH, H₂O/THF2. HCl (aq) | N-(N-Boc-sulfamoyl)glycine |

| Amidation (via acid) | 1. Hydrolysis (see above)2. Benzylamine, EDC | N-(N-Boc-sulfamoyl)glycine benzylamide |

Intra- and Intermolecular Cyclization Strategies for Scaffold Construction

The functional groups within this compound and its derivatives provide multiple opportunities for cyclization reactions, enabling the construction of diverse heterocyclic scaffolds. These strategies can be broadly categorized as intramolecular (involving cyclization within a single molecule) or intermolecular (involving the reaction of two or more molecules).

Intramolecular Cyclization: An α-functionalized derivative of the parent compound can be designed to undergo intramolecular cyclization. For instance, if the α-substituent contains a leaving group or an electrophilic center, the nucleophilic nitrogen of the sulfamoyl group (after Boc deprotection) could act as the internal nucleophile to form a cyclic sulfamide (B24259). Similarly, a carbanion generated at the α-carbon could attack an electrophilic site within the same molecule. Research on related N-Boc protected amines has shown that α-lithiated carbanions can effectively participate in intramolecular coupling reactions to form cyclic structures. researchgate.net

Intermolecular Cyclization: Intermolecular strategies often involve reacting the glycine derivative with a bifunctional reagent. For example, the formation of a diketopiperazine, a common peptide-derived scaffold, can be envisioned through the intermolecular dimerization and cyclization of two molecules of this compound, typically after deprotection of the Boc group and activation of the ester or carboxylate.

This compound as a Glycine Enolate Equivalent in Synthetic Pathways

The concept of a "glycine enolate equivalent" is central to the asymmetric synthesis of α-amino acids. It refers to a glycine-derived species that acts as a nucleophilic glycine carbanion. This compound is structurally well-suited to function as a prochiral glycine enolate equivalent.

The presence of the strongly electron-withdrawing N-acylsulfonamide group facilitates the formation of the enolate upon treatment with a base. This enolate can then be used in various carbon-carbon bond-forming reactions, including:

Alkylation: As described in section 3.3.1, reaction with alkyl halides introduces new side chains.

Aldol Reactions: Reaction with aldehydes or ketones to form β-hydroxy-α-amino acid derivatives.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds to generate glutamate (B1630785) analogs and other complex amino acids.

The synthetic utility of this compound as a glycine enolate equivalent lies in its potential for stereocontrolled reactions. By employing chiral bases, chiral auxiliaries, or chiral phase-transfer catalysts, the addition of electrophiles to the planar enolate can be directed to occur stereoselectively, providing access to enantiomerically enriched unnatural amino acids.

Spectroscopic and Analytical Methodologies for Structural Elucidation of N N Boc Sulfamoyl Glycine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(N-Boc-sulfamoyl)glycine methyl ester, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The tert-butoxycarbonyl (Boc) group will produce a characteristic singlet at approximately 1.48 ppm, integrating to nine protons. The methylene (B1212753) protons of the glycine (B1666218) unit are anticipated to appear as a doublet around 3.95 ppm, with coupling to the adjacent N-H proton. The methyl ester protons will give rise to a sharp singlet at about 3.75 ppm. The two N-H protons are expected to be observed as broad singlets, with the sulfamoyl NH proton resonating further downfield due to the electron-withdrawing nature of the adjacent sulfonyl and Boc groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the Boc group is expected to be observed around 150 ppm, while the ester carbonyl carbon will likely appear further downfield, at approximately 170 ppm. The quaternary carbon of the Boc group will resonate around 84 ppm, and the methyl carbons of the Boc group will produce a signal near 28 ppm. The methylene carbon of the glycine moiety is anticipated at about 45 ppm, and the methyl ester carbon should appear around 52 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) |

| C(CH₃)₃ | 1.48 | Singlet | 9H | 28.2 |

| OCH₃ | 3.75 | Singlet | 3H | 52.5 |

| CH₂ | 3.95 | Doublet | 2H | 45.0 |

| C(CH₃)₃ | - | - | - | 84.0 |

| C=O (Boc) | - | - | - | 150.5 |

| C=O (Ester) | - | - | - | 170.0 |

| NH (Glycine) | Broad Singlet | - | 1H | - |

| NH (Sulfamoyl) | Broad Singlet | - | 1H | - |

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is expected to display several characteristic absorption bands. A broad absorption band in the region of 3300-3400 cm⁻¹ can be attributed to the N-H stretching vibrations of the sulfamoyl and glycine amine protons. The presence of two strong carbonyl stretching bands is a key feature; the ester carbonyl (C=O) stretch is expected around 1750 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group should appear at a lower frequency, typically around 1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are anticipated to produce strong absorptions in the regions of 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Additionally, C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | ~1750 |

| C=O (Boc) | Stretching | ~1725 |

| S=O | Asymmetric Stretching | 1350-1380 |

| S=O | Symmetric Stretching | 1150-1180 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The calculated exact mass for the molecular formula C₈H₁₆N₂O₆S is 268.0732. HRMS analysis should confirm this mass with high accuracy, typically within a few parts per million (ppm).

In addition to molecular weight determination, HRMS provides valuable structural information through fragmentation analysis. Common fragmentation pathways for this molecule under electrospray ionization (ESI) or other soft ionization techniques would likely involve the loss of the tert-butyl group from the Boc protecting group, resulting in a fragment ion [M - 56 + H]⁺. Another expected fragmentation is the loss of the entire Boc group, leading to a fragment at [M - 100 + H]⁺. Further fragmentation could involve the loss of the methyl ester group or cleavage of the sulfamoyl bond.

Advanced Chromatographic Techniques for Purification and Purity Assessment (TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions and for preliminary purity checks. For a compound of this polarity, a typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve an optimal Rƒ value, which is typically between 0.3 and 0.5 for good separation. Visualization of the spot on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or iodine.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel is a commonly used stationary phase. The selection of the eluent system is guided by the results from TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the desired product from any impurities or unreacted starting materials. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Interactive Data Table: Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 1:1 v/v) | UV light (254 nm), KMnO₄ stain |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC analysis of fractions |

Applications of N N Boc Sulfamoyl Glycine Methyl Ester in Advanced Organic and Medicinal Chemistry

Utilization as a Building Block in Peptide Synthesis and the Creation of Peptidomimetics

N-(N-Boc-sulfamoyl)glycine methyl ester serves as a crucial component in the intricate process of peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the sulfamoyl nitrogen allows for controlled and sequential coupling reactions, a cornerstone of solid-phase peptide synthesis (SPPS). peptide.com This strategy enables the stepwise elongation of peptide chains with high fidelity. The glycine (B1666218) backbone of the molecule provides a fundamental amino acid unit that can be incorporated into larger peptide sequences.

Beyond its role in constructing natural peptides, this compound is instrumental in the creation of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability against enzymatic degradation and improved oral bioavailability. nih.govmdpi.com The sulfamoyl group, in particular, can act as a bioisostere for the amide bond, introducing a key structural modification that can profoundly influence the biological activity and pharmacokinetic profile of the resulting peptidomimetic. By replacing a standard peptide bond with a sulfamoyl linkage, researchers can design novel therapeutic agents with improved drug-like properties. Non-canonical amino acids are widely distributed in nature and are known to enhance the stability of specific secondary structures and/or biological function. nih.gov

Table 1: Comparison of Peptide and Peptidomimetic Linkages

| Feature | Peptide Bond (Amide) | Sulfamoyl Linkage |

| Structure | -CO-NH- | -SO₂-NH- |

| Susceptibility to Proteases | High | Low |

| Hydrogen Bonding | Acts as both donor and acceptor | Primarily acts as a hydrogen bond acceptor |

| Conformational Flexibility | Planar and rigid | Tetrahedral and more flexible |

Precursor for the Development of Non-natural Amino Acid Derivatives

The chemical scaffold of this compound provides a versatile starting point for the synthesis of a wide range of non-natural amino acid derivatives. researchgate.net The reactive sites within the molecule, including the α-carbon of the glycine unit and the sulfamoyl nitrogen, can be selectively functionalized to introduce novel side chains and structural motifs. Radical-mediated α-C-H alkylation of glycine derivatives, for instance, provides access to unnatural α-amino acids, which are important intermediates for natural products and biologically active molecules. researchgate.net

These synthetic transformations allow for the creation of amino acids with unique steric and electronic properties, which can then be incorporated into peptides or used as standalone pharmacologically active molecules. The ability to tailor the structure of amino acids is of paramount importance in drug discovery, enabling the fine-tuning of ligand-receptor interactions and the optimization of biological activity.

Role in the Synthesis of Fused Benzothiadiazepines and Other Nitrogen-Sulfur Heterocycles

This compound and related N(Boc)-sulfamides are key intermediates in the synthesis of fused benzothiadiazepines and other nitrogen-sulfur heterocycles. nih.govnih.gov These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of these compounds can be achieved in moderate yields starting from N-tert-butoxycarbonyl, N'-alkyl sulfamide (B24259). nih.gov

The synthesis of these complex ring systems often involves an intramolecular cyclization reaction, where the sulfamoyl group and the glycine moiety participate in the formation of the heterocyclic core. The resulting fused benzothiadiazepine-1,1-dioxides are valuable scaffolds that can be further elaborated to generate libraries of compounds for biological screening. nih.govresearchgate.net The presence of both nitrogen and sulfur atoms in these heterocycles imparts unique chemical and biological properties, making them attractive targets for the development of novel therapeutic agents. researchgate.netopenmedicinalchemistryjournal.com

Contributions to the Construction of Conformationally Constrained Peptides and Cyclic Structures

Conformationally constrained peptides and cyclic structures often exhibit enhanced biological activity and selectivity compared to their linear counterparts. nih.gov this compound can be utilized in the synthesis of such constrained architectures. The sulfamoyl group can serve as a flexible linker or as part of a rigidifying element within a cyclic peptide.

The formation of cyclic peptides containing a sulfenylamide (S–N) bond has been explored, where a cysteine residue is oxidized and then reacts with a backbone amide nitrogen. nih.gov Similarly, the sulfonamide group, which can be derived from this compound, can be incorporated into cyclic structures to create stable and well-defined conformations. nih.gov These conformationally restricted peptides are valuable tools for probing protein-protein interactions and for the design of potent and selective inhibitors of biological targets. nih.govrsc.org

Table 2: Examples of Cyclic Peptides Incorporating Nitrogen-Sulfur Linkages

| Cyclic Peptide Type | Linkage | Key Precursor Feature | Resulting Ring Structure |

| Sulfenylamide-containing | Sulfenylamide (S-N) | Oxidized Cysteine | Contains a direct sulfur-nitrogen bond |

| Sulfonamide-containing | Sulfonamide (SO₂-N) | Sulfamoyl moiety | Contains a sulfonyl group in the ring |

Intermediate in the Formal Synthesis of Complex Natural Products or their Analogues (e.g., Sedum Alkaloids)

The utility of this compound and related building blocks extends to the challenging field of natural product synthesis. While direct application in the synthesis of Sedum alkaloids is not explicitly detailed in the provided context, the principles of using protected amino acid esters as key intermediates are highly relevant. For instance, a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters has been demonstrated in the formal synthesis of sedum alkaloids. rsc.orgnih.govresearchgate.net

This approach highlights the importance of versatile building blocks that can be elaborated into complex molecular architectures. The synthesis of homoprolinol and homopipecolinol, key intermediates for sedum alkaloids, showcases a formal approach to the total synthesis of these natural products. nih.govresearchgate.net The strategic use of protected amino acid derivatives allows for the stereocontrolled construction of intricate carbon skeletons, ultimately leading to the target natural products or their analogues. researchgate.netrsc.org

Mechanistic Investigations Pertaining to Transformations of N N Boc Sulfamoyl Glycine Methyl Ester

Elucidation of Boc Deprotection Reaction Mechanisms

The removal of the Boc protecting group from N-(N-Boc-sulfamoyl)glycine methyl ester is a critical step in the synthesis of various derivatives. The mechanism of this deprotection is significantly influenced by the reaction conditions, particularly the nature of the acidic catalyst employed.

Under typical acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the deprotection proceeds through a well-established E1 elimination pathway. The initial step involves the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the deprotected sulfamoylated glycine (B1666218) methyl ester and carbon dioxide. total-synthesis.com

Key Mechanistic Steps in Acid-Catalyzed Boc Deprotection:

| Step | Description | Intermediate/Product |

| 1 | Protonation of the Boc carbonyl oxygen by an acid catalyst. | Protonated this compound |

| 2 | Cleavage of the tert-butyl-oxygen bond. | tert-butyl cation and a carbamic acid intermediate |

| 3 | Decarboxylation of the carbamic acid. | Deprotected amine, carbon dioxide |

| 4 | Release of the tert-butyl cation. | Isobutylene (via deprotonation) or tert-butylated byproducts |

The presence of the electron-withdrawing sulfamoyl group can influence the rate of deprotection. While specific kinetic studies on this compound are not extensively reported, the general understanding is that electron-withdrawing substituents on the nitrogen atom can affect the basicity of the carbamate (B1207046) and, consequently, the ease of protonation.

Alternative, milder deprotection methods have been explored to avoid the harsh acidic conditions that can lead to side reactions. These methods may involve the use of Lewis acids or enzymatic catalysis, which can offer greater selectivity and functional group tolerance. researchgate.net However, detailed mechanistic studies of these alternative methods specifically for this compound are limited in the current scientific literature.

Mechanistic Pathways of Sulfamoylation and Carbamoylation Reactions

This compound can serve as a precursor for further functionalization through sulfamoylation and carbamoylation reactions. The mechanistic pathways of these transformations are crucial for controlling the synthesis of more complex molecules.

Sulfamoylation: The transfer of the sulfamoyl group (-SO2NH2) to a nucleophile, such as an alcohol or an amine, from a derivative of this compound would likely proceed through a nucleophilic substitution at the sulfur atom. After activation of the N-Boc-sulfamoyl group, a nucleophile attacks the electrophilic sulfur center. The Boc-protected nitrogen acts as a leaving group, which would subsequently be protonated. The specific mechanism can be influenced by the nature of the activating agent and the nucleophile.

Carbamoylation: Carbamoylation involves the introduction of a carbamoyl (B1232498) group (-CONH2). While this compound itself is not a direct carbamoylating agent, its derivatives could be envisioned to participate in such reactions. For instance, after deprotection of the Boc group, the resulting sulfamoylamide could potentially be transformed into a reactive intermediate capable of carbamoylating a substrate. A plausible pathway could involve the formation of a sulfamoyl isocyanate, which would then react with a nucleophile.

Detailed mechanistic investigations, including kinetic and computational studies, on sulfamoylation and carbamoylation reactions specifically utilizing derivatives of this compound are not widely available. The proposed pathways are based on general principles of sulfonyl and carbonyl chemistry.

Insights into the Mechanisms of Key Derivatization Reactions

The derivatization of this compound at its various functional sites opens avenues for the synthesis of a diverse range of compounds. Understanding the mechanisms of these reactions is fundamental for achieving desired chemical modifications.

Ester Hydrolysis/Transesterification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. Base-catalyzed hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism (B_AC_2), involving the attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to give the carboxylate and methanol (B129727). Acid-catalyzed hydrolysis follows a similar pathway but is initiated by protonation of the carbonyl oxygen.

N-Alkylation/N-Arylation: Following Boc deprotection, the resulting primary amine of the sulfamide (B24259) can undergo N-alkylation or N-arylation. These reactions typically proceed via nucleophilic substitution (S_N_2) or nucleophilic aromatic substitution (S_N_Ar) mechanisms, respectively. The reactivity of the amine is influenced by the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups.

Derivatization of the Sulfamoyl Group: The sulfamoyl group itself can be a site for derivatization. For example, the hydrogens on the nitrogen can be substituted. These reactions would likely proceed through the deprotonation of the sulfamoyl nitrogen to form a nucleophilic anion, which can then react with an electrophile.

Summary of Potential Derivatization Reactions and Their General Mechanisms:

| Reaction Type | Functional Group | General Mechanism |

| Hydrolysis | Methyl Ester | Nucleophilic Acyl Substitution |

| Transesterification | Methyl Ester | Nucleophilic Acyl Substitution |

| N-Alkylation | Amine (post-deprotection) | S_N_2 |

| N-Arylation | Amine (post-deprotection) | S_N_Ar |

| Sulfamoyl N-Substitution | Sulfamoyl Group | Nucleophilic Substitution |

It is important to note that while these are the generally accepted mechanisms for such transformations, specific mechanistic studies on this compound are scarce. researchgate.netjfda-online.comgcms.czresearchgate.net The interplay between the different functional groups within the molecule could lead to unique reactivity and mechanistic nuances that warrant further investigation.

Theoretical and Computational Chemistry Studies on N N Boc Sulfamoyl Glycine Methyl Ester and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of N-(N-Boc-sulfamoyl)glycine methyl ester. Density Functional Theory (DFT) is a particularly prominent method for this purpose, balancing computational cost with accuracy. nih.gov These calculations can elucidate the distribution of electrons within the molecule, which is key to its stability and reactivity.

DFT studies, often using basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. researchgate.net From this optimized structure, a wealth of information can be derived. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is likely localized around the more electron-rich portions of the molecule, such as the oxygen and nitrogen atoms, while the LUMO may be distributed around the carbonyl and sulfamoyl groups, which act as electron-accepting sites.

Another key aspect of electronic structure analysis is the calculation of partial atomic charges. Methods like Mulliken population analysis provide estimations of the net charge on each atom. wikipedia.org This information is invaluable for understanding intermolecular interactions and identifying potential sites for nucleophilic or electrophilic attack. For instance, the sulfonyl sulfur atom is expected to carry a significant positive charge, making it a likely electrophilic center.

The following table presents representative data from DFT calculations on analogous compounds, illustrating the types of parameters obtained in such studies.

| Parameter | Value (for analogous compounds) | Significance |

|---|---|---|

| EHOMO | -7.5 eV to -9.5 eV | Electron-donating capability |

| ELUMO | -0.5 eV to 1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.0 eV to 9.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.0 D to 4.0 D | Molecular polarity |

Note: The values in this table are illustrative and based on DFT calculations for structurally related N-protected amino acid esters and sulfamoyl derivatives. They serve to represent the typical output of such computational analyses.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule's most stable state, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore this conformational landscape and understand the molecule's dynamic behavior over time. nih.gov

MD simulations model the molecule as a collection of atoms connected by bonds, with their interactions described by a force field (e.g., AMBER, CHARMM, OPLS). fu-berlin.de The simulation algorithm calculates the forces on each atom and integrates Newton's equations of motion, allowing the molecule's trajectory to be tracked over time, typically on the scale of nanoseconds to microseconds. mdpi.com These simulations are usually performed in a simulated solvent environment, such as a box of water molecules, to mimic realistic conditions. nih.gov

For this compound, MD simulations can reveal:

Preferred Conformations: By analyzing the simulation trajectory, researchers can identify the most frequently adopted shapes (conformations) of the molecule and the energetic barriers between them.

Torsional Angle Distributions: Key dihedral angles, such as those around the N-S bond of the sulfamoyl group and the C-N bond of the glycine (B1666218) backbone, can be monitored to understand the flexibility and rotational preferences of different molecular fragments.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into how hydrogen bonding and solvation shells influence the molecule's conformation and stability. schrodinger.com

Intramolecular Hydrogen Bonding: The potential for the formation of internal hydrogen bonds, for example between the N-H proton and a carbonyl oxygen, can be assessed, which can significantly impact the molecule's preferred shape.

The data below illustrates the type of information that can be extracted from MD simulations for a flexible molecule.

| Simulation Parameter | Typical Information Obtained | Relevance to this compound |

|---|---|---|

| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |

| Force Field | AMBER, GROMOS, OPLS-AA | Defines the potential energy function for atomic interactions. |

| Key Dihedral Angles (φ, ψ) | Probability Distributions | Reveals rotational flexibility and stable rotamers of the glycine backbone. |

| Root Mean Square Deviation (RMSD) | Time-series plot | Indicates conformational stability and equilibration of the simulation. |

Computational Predictions of Reactivity, Selectivity, and Stereochemical Outcomes

Computational chemistry offers predictive power beyond static properties, enabling the investigation of chemical reactions involving this compound. By modeling reaction pathways, chemists can predict reactivity, selectivity, and stereochemical outcomes before conducting experiments.

DFT calculations are again a central tool in this domain. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. A lower activation energy corresponds to a faster reaction rate. This approach can be used to predict the most likely sites of reaction. For example, the non-enzymatic displacement of a sulfamoyl group by nucleophiles like glutathione (B108866) has been studied, with reactivity correlating to the electronic properties of the molecule. nih.gov

Computational models can predict:

Site of Reactivity: By analyzing parameters like electrostatic potential maps and frontier orbital densities, the most probable sites for electrophilic or nucleophilic attack can be identified. For this compound, the sulfonyl sulfur is a primary electrophilic site, while the carbonyl carbon of the ester is another.

Reaction Mechanisms: The step-by-step pathway of a reaction, including the structures of intermediates and transition states, can be modeled. This is crucial for understanding how a reaction proceeds and for predicting the final products.

Selectivity: When a molecule has multiple reactive sites, computational methods can predict which site will react preferentially (chemoselectivity) and, for chiral molecules, which stereoisomer will be formed in excess (stereoselectivity).

Kinetic vs. Thermodynamic Control: By calculating the energies of both the transition states (kinetics) and the final products (thermodynamics), predictions can be made about which products will be favored under different reaction conditions.

In Silico Studies of Structure-Reactivity Relationships

In silico studies are instrumental in establishing quantitative structure-reactivity relationships (QSRR). These studies aim to build mathematical models that correlate a molecule's structural or computed properties with its observed chemical reactivity. This approach is particularly valuable for designing analogs of this compound with tailored reactivity profiles.

The process typically involves:

Generating a Dataset: A series of analogous compounds with varying substituents is selected.

Calculating Descriptors: For each analog, a range of computational descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and thermodynamic descriptors (e.g., enthalpy of formation). chemeo.com

Correlating with Experimental Data: The calculated descriptors are then correlated with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression. Studies on sulfonyl-containing compounds have successfully used DFT-calculated parameters to predict and rationalize their reactivity with biological nucleophiles. acs.org

For the this compound scaffold, a QSRR study might investigate how changing substituents on the glycine backbone or the Boc group affects the reactivity of the sulfamoyl moiety. For instance, adding electron-withdrawing groups is generally expected to increase the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity toward nucleophiles. acs.org Such in silico models can accelerate the drug discovery and development process by prioritizing the synthesis of compounds with the most promising reactivity profiles. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Contributions and Identified Research Gaps

A thorough review of scientific databases and chemical literature reveals no significant academic contributions directly attributed to N-(N-Boc-sulfamoyl)glycine Methyl Ester. Consequently, the primary research gap is the absence of any foundational studies on its synthesis, characterization, and potential utility. Its existence is noted in chemical supplier databases, but scholarly articles detailing its properties or applications are absent.

Emerging Methodologies and Synthetic Strategies in Sulfamide (B24259) and Amino Acid Chemistry

While there is no specific information on the synthesis of this compound, the broader fields of sulfamide and amino acid chemistry are continually evolving. Emerging trends that could be applicable to the synthesis of this and related compounds include:

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control for the synthesis of complex molecules.

Photoredox Catalysis: This methodology has emerged as a powerful tool for the formation of C-N and C-S bonds under mild conditions, which could be relevant for novel synthetic routes to sulfamoylated amino acids.

Biocatalysis: The use of enzymes for the selective synthesis of chiral amino acid derivatives is a growing area of interest, potentially offering greener and more efficient synthetic pathways.

These modern synthetic strategies could pave the way for the efficient production of this compound, should a future application be identified.

Prognosis for Novel Applications and Advanced Derivatization Strategies

Given the lack of current research, any discussion of novel applications for this compound remains speculative. However, based on the functional groups present in the molecule (a protected sulfamide and a glycine (B1666218) methyl ester), potential areas of investigation could include:

Medicinal Chemistry: Sulfamide and amino acid moieties are present in numerous bioactive compounds. This compound could serve as a scaffold or building block for the synthesis of novel therapeutic agents.

Peptidomimetics: The incorporation of non-natural amino acid derivatives is a common strategy in the design of peptides with enhanced stability and biological activity.

Materials Science: Amino acid-based molecules are being explored for the development of novel polymers and functional materials.

Advanced derivatization would likely focus on the modification of the glycine backbone or the deprotection and subsequent functionalization of the sulfamoyl and ester groups to create a library of related compounds for screening in various applications.

Prospects for Interdisciplinary Research and Collaborative Initiatives

The exploration of this compound's potential would necessitate interdisciplinary collaboration. Synthetic chemists would be required to develop efficient and scalable synthetic routes. Subsequently, collaborations with biochemists, pharmacologists, and materials scientists would be essential to investigate its biological activity and physical properties. Without foundational research into this specific compound, such collaborative initiatives have yet to be established.

Q & A

Q. What are the standard synthetic routes for preparing N-(N-Boc-sulfamoyl)glycine Methyl Ester?

A common approach involves sequential protection and coupling steps. For example:

- Step 1 : Boc protection of the sulfamoyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .

- Step 2 : Glycine methyl ester coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to the Boc-protected sulfamoyl intermediate .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) to isolate the product .

Key parameters include pH control (neutral to mildly basic) and anhydrous solvents to prevent hydrolysis.

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy :

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility and reduce side reactions .

- Temperature Control : Maintain 0–5°C during Boc protection to minimize racemization; room temperature for coupling steps .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) and evaluate yields via LC-MS .

- Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted glycine methyl ester .

Q. How do researchers resolve contradictions in reported biological activity data for sulfamoyl glycine derivatives?

- Assay Standardization : Compare inhibition curves (e.g., IC₅₀ values) under identical conditions (pH, temperature, cell lines) .

- Structural Confirmation : Verify if observed discrepancies arise from impurities (e.g., residual solvents or de-Boc products) via NMR and HPLC .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-glycine) to track metabolic pathways and confirm target engagement .

Q. What strategies are recommended for studying the compound’s stability under varying storage conditions?

Q. How can researchers design experiments to probe the compound’s interactions with biological targets?

- Molecular Docking : Use crystal structures of homologous enzymes (e.g., sulfatases or proteases) to predict binding sites .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .

- Fluorescence Quenching : Titrate the compound against tryptophan-rich proteins and monitor emission spectra shifts .

Methodological Considerations

Q. What analytical techniques are critical for characterizing byproducts during synthesis?

Q. How should researchers approach scale-up challenges while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent volume) .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for purity (>98%) and enantiomeric excess (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。